![molecular formula C23H30O6 B14585149 benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol CAS No. 61154-14-1](/img/structure/B14585149.png)
benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol is an organic compound that combines the structural features of benzoic acid and a cycloheptyl methanol derivative. This compound is characterized by the presence of a benzene ring with a carboxyl group (benzoic acid) and a cycloheptyl ring with a hydroxymethyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol typically involves the following steps:
Formation of Cycloheptyl Methanol: The cycloheptyl ring is first synthesized through a series of cyclization reactions. The hydroxymethyl group is then introduced via a hydroxylation reaction.
Coupling with Benzoic Acid: The cycloheptyl methanol derivative is then coupled with benzoic acid using esterification or amidation reactions. Common reagents for this step include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled synthesis of the compound, ensuring precise reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, optimizing reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxyl group of benzoic acid, converting it to benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of cycloheptanecarboxylic acid.
Reduction: Production of benzyl alcohol derivatives.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: Shares the benzoic acid moiety but lacks the cycloheptyl methanol component.
Cycloheptanol: Contains the cycloheptyl ring but does not have the benzoic acid group.
Benzyl Alcohol: Features a benzene ring with a hydroxymethyl group but lacks the cycloheptyl ring.
Uniqueness
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol is unique due to the combination of benzoic acid and cycloheptyl methanol, which imparts distinct chemical reactivity and potential biological activities not observed in the individual components.
Properties
CAS No. |
61154-14-1 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol |
InChI |
InChI=1S/C9H18O2.2C7H6O2/c10-6-8-4-2-1-3-5-9(8)7-11;2*8-7(9)6-4-2-1-3-5-6/h8-11H,1-7H2;2*1-5H,(H,8,9)/t8-,9-;;/m0../s1 |
InChI Key |
SOSWDWUZLGKLFG-CDEWPDHBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CCC(C(CC1)CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


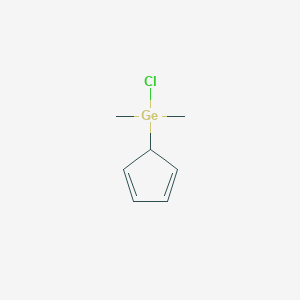
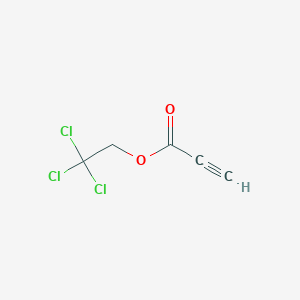
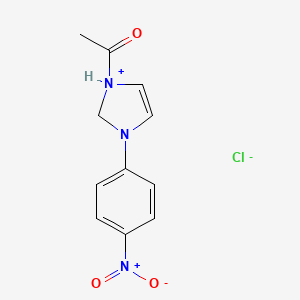
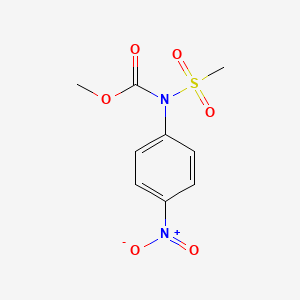
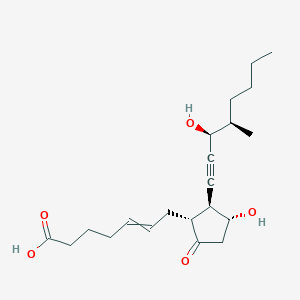
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
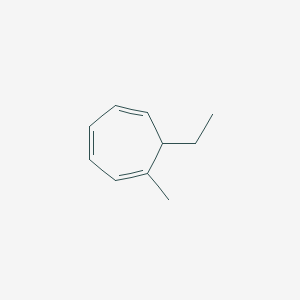
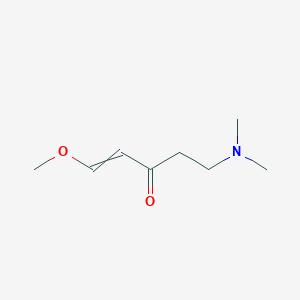
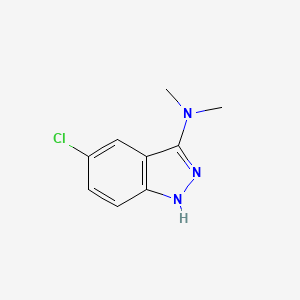
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
